GSK-1070916 (CAS: 942918-07-2) is a highly potent, reversible, ATP-competitive inhibitor of Aurora B and Aurora C kinases, originally developed as a targeted antineoplastic agent. In the context of procurement for biochemical and cellular assays, its primary value lies in its exceptional target affinity (Ki = 0.38 nM for Aurora B) and its >250-fold selectivity over the closely related Aurora A kinase [1]. Unlike earlier-generation multi-kinase inhibitors, GSK-1070916 features an azaindole-based core that confers an extremely slow dissociation rate from its target complex, resulting in prolonged enzyme inhibition [2]. These properties make it a critical tool compound for researchers requiring precise modulation of cytokinesis and chromosome segregation without the confounding off-target effects typical of broader anti-mitotic agents.
Procuring a generic pan-Aurora inhibitor (such as VX-680/Tozasertib) or a standard Aurora B inhibitor (such as AZD1152/Barasertib) as a substitute for GSK-1070916 introduces significant experimental risks. Pan-Aurora inhibitors inhibit Aurora A and B with roughly equal potency, which conflates Aurora A-mediated spindle assembly defects with Aurora B-mediated cytokinesis failure, making it impossible to isolate specific chromosomal passenger complex functions [1]. Furthermore, while Barasertib is also Aurora B-selective, both Barasertib and VX-680 exhibit standard, rapid dissociation kinetics. In contrast, GSK-1070916 possesses an exceptionally long residence time, with an enzyme-inhibitor dissociation half-life exceeding 480 minutes [2]. Substituting GSK-1070916 with fast-dissociating alternatives in washout assays or prolonged cellular monitoring workflows will result in premature kinase reactivation and irreproducible phenotypic readouts.
GSK-1070916 demonstrates profound selectivity for Aurora B over Aurora A, a critical differentiator from pan-Aurora inhibitors like VX-680. Biochemical assays reveal a Ki of 0.38 nM for the Aurora B/INCENP complex versus 490 nM for the Aurora A/TPX2 complex, yielding a >250-fold selectivity window [1]. In contrast, VX-680 inhibits all three Aurora isoforms with approximately equal potency [2]. This strict isoform selectivity ensures that observed cellular phenotypes are driven exclusively by Aurora B inhibition.
| Evidence Dimension | Kinase Inhibition Selectivity (Ki) |
| Target Compound Data | Aurora B Ki = 0.38 nM; Aurora A Ki = 490 nM (>250-fold selectivity) |
| Comparator Or Baseline | VX-680 (Pan-Aurora inhibitor with ~1-fold selectivity across isoforms A and B) |
| Quantified Difference | >250-fold selectivity for Aurora B over Aurora A, compared to approximately equal inhibition for VX-680 |
| Conditions | In vitro biochemical kinase assay using recombinant Aurora B/INCENP and Aurora A/TPX2 complexes |
Ensures high reproducibility in cell cycle assay workflows by allowing researchers to isolate Aurora B-specific functions without confounding centrosomal defects.
A defining procurement advantage of GSK-1070916 is its distinct kinetic profile. While it is a reversible inhibitor, it exhibits an extremely slow dissociation half-life from the Aurora B enzyme (>480 minutes) [1]. This distinguishes it significantly from other clinical-stage Aurora inhibitors such as AZD1152 (Barasertib) and VX-680, which possess standard, rapid off-rates [2]. This prolonged target residence time ensures sustained kinase suppression even when free drug concentrations fluctuate or are removed.
| Evidence Dimension | Enzyme-Inhibitor Dissociation Half-Life |
| Target Compound Data | >480 minutes (Aurora B/INCENP) |
| Comparator Or Baseline | AZD1152 and VX-680 (Rapid dissociation kinetics) |
| Quantified Difference | Exceptionally prolonged residence time (>8 hours) compared to standard fast-reversible inhibitors |
| Conditions | Time-dependent inhibition and progress curve analysis of Aurora B/INCENP complex |
Directly improves laboratory workflow fit for pulse-chase and washout experiments by enabling sustained target inhibition without requiring continuous drug exposure.
When selecting a kinase inhibitor for complex biological models, minimizing off-target activity is paramount. In a comprehensive screen against a panel of 328 human recombinant protein and lipid kinases, GSK-1070916 demonstrated exceptional cleanliness. Only 5 non-Aurora kinases exhibited IC50 values <100 nM, and all were >10-fold less sensitive than Aurora B [1]. This highly restricted off-target profile provides a distinct advantage over earlier-generation multi-kinase inhibitors, which often suffer from broad promiscuity.
| Evidence Dimension | Kinome-wide Selectivity Profile |
| Target Compound Data | Only 5 of 328 non-Aurora kinases inhibited with IC50 < 100 nM |
| Comparator Or Baseline | Standard multi-kinase inhibitors (Broad off-target inhibition profiles) |
| Quantified Difference | Highly restricted off-target binding, with all secondary targets >10-fold less sensitive than the primary target |
| Conditions | In vitro activity or binding assays against 328 unique human recombinant protein/lipid kinases |
Enhances purity-linked usability and reproducibility in phenotypic screens by virtually eliminating cytotoxicity driven by unintended kinase inhibition.
GSK-1070916 provides highly reproducible antiproliferative efficacy across diverse genetic backgrounds. In cellular assays, it inhibits the proliferation of over 100 human tumor cell lines with a median EC50 of 8 nM, including potent activity in A549 lung cancer cells (EC50 = 7 nM) [1]. This consistent, low-nanomolar potency establishes it as a highly reliable positive control for cell viability and histone H3 phosphorylation assays, outperforming less potent baseline chemotherapeutics.
| Evidence Dimension | Cellular Antiproliferative Potency (EC50) |
| Target Compound Data | Median EC50 = 8 nM across >100 tumor cell lines |
| Comparator Or Baseline | Standard baseline antineoplastic agents (Typically micromolar potency) |
| Quantified Difference | Consistent single-digit nanomolar potency across a massive diversity of tumor lineages |
| Conditions | In vitro cell proliferation assays spanning broad tissue types (lung, colon, breast, leukemia) |
Provides a highly reproducible, mainstream positive control for viability workflows across a massive diversity of tumor lineages.
Because GSK-1070916 exhibits >250-fold selectivity for Aurora B over Aurora A, it is a highly justified procurement choice for laboratories studying the chromosomal passenger complex. It allows researchers to specifically inhibit cytokinesis and histone H3 phosphorylation without inducing the centrosome maturation defects associated with pan-Aurora inhibitors like VX-680 [1].
Due to its ultra-slow dissociation half-life (>480 minutes), GSK-1070916 is highly suited for experimental designs requiring transient drug exposure followed by prolonged target suppression. It is recommended for pulse-chase experiments and cell cycle synchronization protocols where fast-dissociating inhibitors like AZD1152 would fail to maintain kinase inhibition post-washout [2].
With its well-characterized kinome profile (only 5 off-targets <100 nM out of 328 kinases) and single-digit nanomolar cellular potency, GSK-1070916 serves as a robust reference compound. Industrial pharmacology groups should procure it to benchmark the in vitro efficacy, target engagement, and selectivity of next-generation Aurora kinase or cell-cycle inhibitors [3].
In advanced preclinical models, such as organotypic cerebellum slice cultures for medulloblastoma, off-target toxicity can confound results. The high selectivity and potent on-target efficacy of GSK-1070916 make it a highly effective tool compound for these sensitive environments, enabling the study of tumor invasion and growth in a tissue context without broad cytotoxic interference [3].